2-Butoxy-4-chloro-5-fluoropyrimidine CAS number and molecular weight lookup
2-Butoxy-4-chloro-5-fluoropyrimidine CAS number and molecular weight lookup
An In-Depth Technical Guide to 2-Butoxy-4-chloro-5-fluoropyrimidine: Synthesis, Properties, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Butoxy-4-chloro-5-fluoropyrimidine, a substituted pyrimidine of interest in medicinal chemistry and materials science. While direct extensive documentation for this specific molecule is not broadly available, this paper will establish its chemical identity, outline a logical synthetic pathway from well-characterized precursors, and discuss its potential applications based on the established roles of related fluorinated pyrimidines.
Core Compound Identification and Properties
2-Butoxy-4-chloro-5-fluoropyrimidine is a derivative of the pyrimidine heterocyclic ring system, featuring a butoxy group at the 2-position, a chloro group at the 4-position, and a fluoro group at the 5-position. The precise CAS Number for this compound is not widely indexed, which is common for novel or specialized chemical intermediates. However, its molecular formula and weight can be definitively calculated.
| Property | Value | Source |
| Molecular Formula | C8H10ClFN2O | Calculated |
| Molecular Weight | 204.63 g/mol | Calculated |
| CAS Number | Not widely indexed | N/A |
The structural features of this molecule, particularly the electronegative fluorine and chlorine atoms and the electron-donating butoxy group, are expected to significantly influence its reactivity and biological activity.
Rationale for Synthesis: A Nucleophilic Substitution Approach
The synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine can be logically achieved through the nucleophilic aromatic substitution of a readily available precursor, 2,4-dichloro-5-fluoropyrimidine (CAS No: 2927-71-1).[1][2] The rationale for this synthetic route is based on the differential reactivity of the two chlorine atoms on the pyrimidine ring. The chlorine at the 2-position is generally more susceptible to nucleophilic attack than the chlorine at the 4-position, allowing for selective substitution.
Experimental Protocol: Synthesis of 2-Butoxy-4-chloro-5-fluoropyrimidine
Objective: To synthesize 2-Butoxy-4-chloro-5-fluoropyrimidine via selective nucleophilic substitution of 2,4-dichloro-5-fluoropyrimidine with butanol.
Materials:
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2,4-dichloro-5-fluoropyrimidine
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Anhydrous butanol
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A non-nucleophilic base (e.g., sodium hydride or potassium carbonate)
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Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
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Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
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Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous butanol in the chosen anhydrous aprotic solvent. Add the non-nucleophilic base portion-wise at 0°C to generate the butoxide nucleophile.
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Reaction Setup: In a separate flask, dissolve 2,4-dichloro-5-fluoropyrimidine in the same anhydrous aprotic solvent.
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Nucleophilic Substitution: Slowly add the solution of 2,4-dichloro-5-fluoropyrimidine to the butoxide solution at 0°C. Allow the reaction to warm to room temperature and stir for a predetermined time (monitoring by Thin Layer Chromatography is recommended).
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Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for 2-Butoxy-4-chloro-5-fluoropyrimidine.
Potential Applications in Drug Discovery and Materials Science
Substituted pyrimidines are a cornerstone of many therapeutic agents and functional materials. The unique combination of substituents in 2-Butoxy-4-chloro-5-fluoropyrimidine suggests several promising areas of application.
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Oncology: 5-fluorouracil is a widely used chemotherapeutic agent.[3] The 5-fluoro-pyrimidine scaffold is a known pharmacophore that can interfere with nucleotide synthesis in rapidly dividing cancer cells.[4] Derivatives of 2-Butoxy-4-chloro-5-fluoropyrimidine could be explored as novel anticancer agents.[5] The butoxy and chloro groups can be further functionalized to modulate solubility, cell permeability, and target binding affinity. Recent studies have shown that 2,4,5-trisubstituted pyrimidine derivatives can act as potent and selective FGFR inhibitors for the treatment of non-small cell lung cancer.[6]
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Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors. The chlorine at the 4-position provides a reactive handle for further elaboration to target the ATP-binding site of various kinases.
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Organic Electronics: Fluorinated heterocyclic compounds are of interest in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[7] The electronic properties of the pyrimidine ring, modulated by the electron-withdrawing fluorine and chlorine and the electron-donating butoxy group, could lead to materials with desirable charge-transport properties.
Logical Pathway for Application
Caption: Potential application pathways for the core compound.
Spectroscopic Characterization (Predicted)
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¹H NMR: The spectrum would be expected to show signals corresponding to the protons of the butoxy group (a triplet for the terminal methyl, and multiplets for the three methylene groups) and a singlet for the proton on the pyrimidine ring.
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¹³C NMR: The spectrum would display eight distinct carbon signals, including those of the butoxy group and the four unique carbons of the pyrimidine ring. The carbons attached to fluorine and chlorine would show characteristic chemical shifts and coupling constants.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of chlorine.
Safety and Handling
Given the presence of a halogenated pyrimidine core, 2-Butoxy-4-chloro-5-fluoropyrimidine should be handled with care in a laboratory setting.[11][12] While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for handling similar chlorinated and fluorinated heterocyclic compounds should be followed.[13][14]
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[11][13]
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Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[11] Avoid contact with skin and eyes.[14]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12]
References
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Semantic Scholar. (2013, May 20). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines. Retrieved from [Link]
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PrepChem.com. Synthesis of 2-hydroxy-4-chloro-5-fluoropyrimidine. Retrieved from [Link]
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ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Retrieved from [Link]
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Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 2-Butyl-4-chloro-5-formylimidazole. Retrieved from [Link]
- 2-Chloro-5-fluoropyrimidine - SAFETY DATA SHEET. (2023, June 26).
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ResearchGate. Table 2 . 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz).... Retrieved from [Link]
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MDPI. (2021, March 7). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]
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PubChem - NIH. 2-Chloro-5-fluoropyrimidine | C4H2ClFN2 | CID 583466. Retrieved from [Link]
- Google Patents. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine.
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precisionFDA. 2,4-DICHLORO-5-FLUOROPYRIMIDINE. Retrieved from [Link]
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PubMed. (2025, March 13). Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC. Retrieved from [Link]
- CompTox Chemicals Dashboard. 2-Chloro-4-ethyl-5-fluoropyrimidine - Links.
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Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [Link]
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PubChem - NIH. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705. Retrieved from [Link]
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